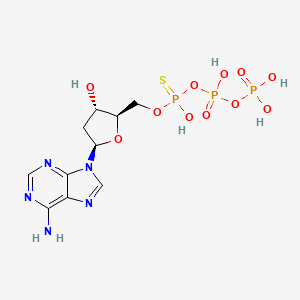
Antazoline Sulfate
Descripción general
Descripción
Antazoline Sulfate is a first-generation antihistamine with anticholinergic properties . It is used to relieve nasal congestion and in eye drops, usually in combination with naphazoline, to relieve the symptoms of allergic conjunctivitis .
Molecular Structure Analysis
The molecular formula of Antazoline Sulfate is C17H21N3O4S . The average mass is 363.431 Da and the monoisotopic mass is 363.125275 Da . The structure can be represented by the SMILES string:OS(O)(=O)=O.C(N(CC1=CC=CC=C1)C1=CC=CC=C1)C1=NCCN1 . Physical And Chemical Properties Analysis
The physical and chemical properties of Antazoline Sulfate include a molecular formula of C17H21N3O4S, an average mass of 363.43, and a monoisotopic mass of 363.125277342 . The InChI Key is UWOSJBSLQYMGDL-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antiarrhythmic Drug
Antazoline Sulfate has been shown to be an effective and safe antiarrhythmic drug in the termination of atrial fibrillation . Despite its effectiveness, it is not yet listed in clinical guidelines .
Metabolism Study
Research has been conducted to understand the metabolism of Antazoline Sulfate in humans. It was found that Antazoline Sulfate is transformed into at least 15 metabolites. The study also revealed that cytochrome P450 isoforms play a significant role in the metabolism of Antazoline Sulfate, with CYP2D6 being the main one involved .
Pharmacokinetics
Despite its long presence in the market, the ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and pharmacokinetic effects of Antazoline Sulfate in humans are poorly characterized . Therefore, it is a subject of ongoing research.
Cardioversion of Paroxysmal Atrial Fibrillation
In the Efficacy and Safety of Antazoline in the Rapid Cardioversion of Paroxysmal Atrial Fibrillation (AnPAF) randomized clinical trial, it was found that Antazoline Sulfate could rapidly restore sinus rhythm .
Drug Development
Further investigation of the activity profile of the new hydroxylated M2 metabolite of Antazoline might result in an active substance with a different pharmacological profile than the parent molecule, potentially leading to a new drug candidate .
Antihistaminic Drug
Antazoline Sulfate is also known as an antihistaminic drug . It can be used in the treatment of allergic reactions.
Mecanismo De Acción
Target of Action
Antazoline Sulfate primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are involved in local immune and inflammatory responses. They play a crucial role in the pathophysiology of numerous allergic diseases, including rhinitis, conjunctivitis, and asthma.
Mode of Action
Antazoline Sulfate acts as an antagonist of the Histamine H1 receptor This action blocks the effects of endogenous histamine, a compound that is released during allergic reactions and causes symptoms such as inflammation and bronchoconstriction .
Biochemical Pathways
It is known that by blocking the histamine h1 receptor, antazoline sulfate inhibits the action of histamine, thereby alleviating the symptoms of allergic reactions .
Pharmacokinetics
It is known that the metabolism of antazoline sulfate involves the cytochrome p450 isoforms, with cyp2d6 playing a major role
Result of Action
The molecular and cellular effects of Antazoline Sulfate’s action primarily involve the temporary relief of negative symptoms brought on by histamine, such as nasal congestion and allergic conjunctivitis . By blocking the Histamine H1 receptor, Antazoline Sulfate prevents histamine from exerting its effects, thereby alleviating these symptoms.
Action Environment
The stability and action of Antazoline Sulfate can be influenced by environmental factors such as pH. A study has shown that the degradation mechanism of Antazoline is dependent on the environmental pH . In the pH range of 3.0–7.4, the formation of the Antazoline hydrolysis product was observed through three different pathways: acidic, non-catalysed, and semi-alkaline hydrolysis . This suggests that the efficacy and stability of Antazoline Sulfate can be influenced by the pH of its environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSJBSLQYMGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179096 | |
| Record name | Antazoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antazoline Sulfate | |
CAS RN |
84803-70-3, 24359-81-7 | |
| Record name | 1H-Imidazole-2-methanamine, 4,5-dihydro-N-phenyl-N-(phenylmethyl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antazoline sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024359817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antazoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antazoline sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTAZOLINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T74I07212 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3434137.png)
![[(5-Acetyl-2-methoxybenzyl)thio]acetic acid](/img/structure/B3434145.png)




![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3434182.png)


![2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol](/img/structure/B3434212.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B3434224.png)